2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
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Overview
Description
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at position 2, a trifluoromethyl group at position 5, and a formyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-(trifluoromethyl)oxazole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF) to introduce the formyl group at position 4 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Reduction: 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-methanol
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoic acid
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide
Uniqueness
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and a formyl group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4F3NO2 |
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Molecular Weight |
179.10 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C6H4F3NO2/c1-3-10-4(2-11)5(12-3)6(7,8)9/h2H,1H3 |
InChI Key |
DBADGIZSFDFPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(F)(F)F)C=O |
Origin of Product |
United States |
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